molecular formula C7H9NO B3317330 3,4-Dimethylpyridin-2(1H)-one CAS No. 95907-02-1

3,4-Dimethylpyridin-2(1H)-one

Cat. No. B3317330
CAS RN: 95907-02-1
M. Wt: 123.15 g/mol
InChI Key: KJFYQQHJMMWTPL-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-2(1H)-one, also known as DMPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMPO is a stable nitroxide radical that is widely used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and free radicals in biological systems.

Scientific Research Applications

NMR Studies in Complex Chemistry

  • NMR Characterization in Complexes : 3,4-Dimethylpyridin-2(1H)-one has been studied through NMR spectroscopy in complexes with gold(III), palladium(II), and platinum(II) chloride, revealing insights into proton and carbon deshielding and nitrogen shielding. This research enhances understanding of structural features like metal-nitrogen bond lengths in such complexes (Pazderski et al., 2010).

Organometallic Chemistry

  • Gallium Hydride Complexes : Studies on the complex of 3,5-Dimethylpyridine with dichlorogallane have shown dehydrogenative Ga−Ga coupling, with interesting implications for the structures of gallium hydride complexes (Nogai & Schmidbaur, 2004).

Antioxidant Activity and Iron Chelation

  • Deferiprone-Cyclodextrin Conjugates : Research into deferiprone, a 3-Hydroxy-1,2-dimethylpyridin-4(1H)-one derivative, shows significant activity in mitigating iron overload and protecting against oxidative stress due to Reactive Oxygen Species (ROS), providing insights into the synthesis and properties of these bioconjugates (Puglisi et al., 2012).

Organocatalysis

  • Organocatalyst Derivatives : The derivative of this compound has been used in organocatalysis, specifically in asymmetric Michael addition, enhancing understanding of hydrogen bonding in catalysis (Yan-fang, 2008).

Anti-Proliferative Activity

  • Pyrolidine and Triazole Derivatives : Derivatives linked to 1,2,3-triazole show significant anti-proliferative activities against human prostate cancer cells, contributing to the development of potential therapeutic agents (Ince et al., 2020).

Catalysis and Antibacterial Activities

  • Schiff Base Ligand Complexes : Schiff base complexes of this compound have been investigated for catalytic, DNA binding, and antibacterial activities, offering insights into their potential application in medical and environmental chemistry (El‐Gammal et al., 2021).

Photodissociation in Pyrimidines

  • Photodissociation Studies : Research on the photodissociation of dimers in 4,6-dimethyl-2-thipyrimidine contributes to understanding the photochemistry of nucleic acids (Wrona et al., 1975).

AMPK Activation

  • AMPK Activators : Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been discovered as activators of AMP-activated protein kinase (AMPK), indicating potential applications in treating diseases like cancer (Kuramoto et al., 2020).

Quantum Chemical Studies

  • Quantum Chemical Analysis : Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been investigated for molecular structure, spectroscopic properties, and reactivity, contributing to the field of computational chemistry and molecular design (Singh et al., 2013).

X-Ray Crystallography

  • Crystallographic Analysis : Studies involving this compound in crystallography provide insights into molecular structures and their interactions, aiding the design of new materials and drugs (Arrieta et al., 1981).

Ion Mobility Spectrometry

  • Standards in Spectrometry : Research on 2,4-dimethylpyridine in ion mobility spectrometry helps standardize methodologies, crucial for comparing results from different laboratories (Eiceman et al., 2003).

properties

IUPAC Name

3,4-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYQQHJMMWTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36330-90-2
Record name 3,4-Dimethylpyridin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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